4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a carboxamide group at the 1-position and a tetrazol-5-ylmethyl group at the 4-position. The tetrazole ring is further substituted with a 4-chlorophenyl moiety, while the carboxamide is linked to a 2-methoxyphenyl group. The 4-chlorophenyl group may enhance lipophilicity, while the 2-methoxyphenyl substituent could influence electronic properties and binding interactions.
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O2/c1-30-18-5-3-2-4-17(18)22-20(29)27-12-10-26(11-13-27)14-19-23-24-25-28(19)16-8-6-15(21)7-9-16/h2-9H,10-14H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNPOANVMPJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Cores
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Key Differences: Lacks the tetrazole moiety and 2-methoxyphenyl group. Instead, it has a 4-ethylpiperazine and 4-chlorophenylcarboxamide. Conformational Analysis: The piperazine ring adopts a chair conformation, similar to the target compound. Bond lengths (C–N: ~1.45 Å) and angles align with typical piperazine-carboxamide structures, suggesting comparable stability .
- (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (Compound 43, ): Key Differences: Incorporates a tetrahydronaphthalene scaffold and 4-fluorophenyl group. The fluorophenyl substituent increases electronegativity compared to the target’s chlorophenyl group. Synthetic Yield: 74% (vs. HPLC purity of 95.5% indicates high synthetic feasibility .
Tetrazole-Containing Analogues
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- Key Differences : These angiotensin II receptor antagonists feature tetrazole rings as bioisosteres for carboxylic acids. The target compound’s tetrazole is similarly positioned but linked to a piperazine-carboxamide instead of a biphenylmethylimidazole (as in losartan).
- Pharmacological Insight : Tetrazole groups enhance bioavailability and resistance to metabolic degradation, a property likely shared by the target compound .
N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)aniline (V-1, ) :
Substituent Effects on Bioactivity
Data Tables
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Piperazine Conformation : The chair conformation observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () suggests that the target compound’s piperazine ring may adopt a similar geometry, optimizing receptor interactions .
- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound likely mimics carboxylate anions in biological systems, as seen in losartan, enhancing target engagement while improving metabolic stability .
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